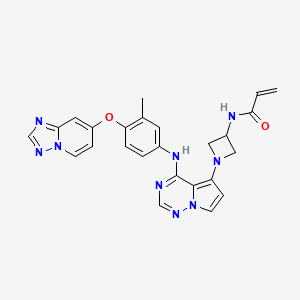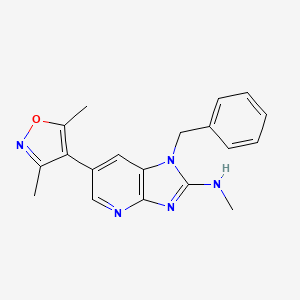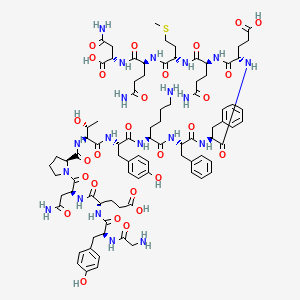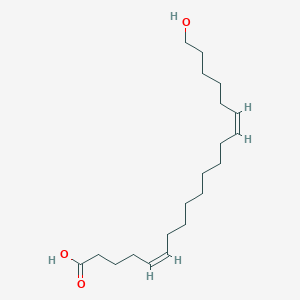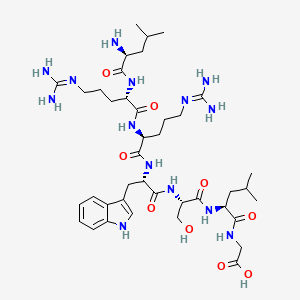
(Trp4)-Kemptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trp4)-Kemptide is a synthetic peptide that is widely used in biochemical research. It is a substrate for protein kinase A, an enzyme that plays a crucial role in various cellular processes. The peptide sequence of this compound is Leu-Arg-Arg-Ala-Ser-Leu-Gly, with tryptophan at the fourth position. This compound is particularly valuable for studying phosphorylation mechanisms and enzyme-substrate interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Trp4)-Kemptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (Trp4)-Kemptide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This reaction is crucial for studying kinase activity and signal transduction pathways.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.
Conditions: The reaction typically occurs in a buffered solution at physiological pH and temperature.
Major Products: The primary product of the phosphorylation reaction is phosphorylated this compound, which can be analyzed using techniques like mass spectrometry or HPLC.
Aplicaciones Científicas De Investigación
(Trp4)-Kemptide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and catalytic mechanisms.
Biology: Helps in understanding cellular signaling pathways involving protein kinase A.
Medicine: Aids in the development of kinase inhibitors for therapeutic purposes.
Industry: Utilized in the production of diagnostic kits and research reagents.
Mecanismo De Acción
(Trp4)-Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme recognizes the peptide sequence and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is a key regulatory mechanism in various cellular processes, including metabolism, gene expression, and cell cycle progression.
Comparación Con Compuestos Similares
Kemptide: A peptide with a similar sequence but without the tryptophan residue.
Leu-Arg-Arg-Ala-Ser-Leu-Gly: Another variant used in kinase studies.
Uniqueness: (Trp4)-Kemptide is unique due to the presence of tryptophan at the fourth position, which can influence its interaction with protein kinase A and other proteins. This makes it a valuable tool for studying specific aspects of enzyme-substrate interactions and phosphorylation mechanisms.
Propiedades
Fórmula molecular |
C40H66N14O9 |
|---|---|
Peso molecular |
887.0 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
MSFGAYLGJZPYIQ-PUEDFKRLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


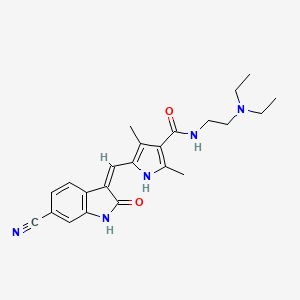

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)
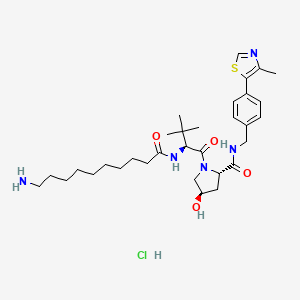

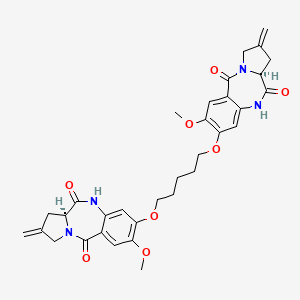
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
